Desmethylastemizole

概要

説明

デスメチルアステミゾールは、第二世代の抗ヒスタミン薬であるアステミゾールの代謝物です。 それは、ヒトのエーテル・ア・ゴー・ゴー関連遺伝子(hERG)カリウムチャネルの阻害剤としての役割など、強力な生物学的活性で知られています

準備方法

デスメチルアステミゾールは、アステミゾールの脱メチル化によって合成できます。合成経路には、目的の生成物を得るために特定の試薬と条件を使用することが含まれます。 一般的な方法の1つは、制御された条件下で三臭化ホウ素(BBr3)または塩化アルミニウム(AlCl3)などの脱メチル化剤を使用することです 。工業生産方法には、同様のプロセスが含まれる場合がありますが、より大規模であり、化合物の純度と収率が保証されます。

化学反応の分析

デスメチルアステミゾールは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの酸化剤を使用して、酸化された誘導体を形成することができます。

還元: 還元反応は、水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤を使用して、化合物の還元された形態を得ることができます。

置換: デスメチルアステミゾールは、官能基が他の基に置き換えられる置換反応を起こすことができます。一般的な試薬には、ハロゲン(例:塩素、臭素)と求核剤(例:アミン、チオール)などがあります。

これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

デスメチルアステミゾールは、幅広い科学研究への応用があります。

化学: 関連する化合物の合成と特性評価を伴う研究における参照化合物として使用されます。

生物学: デスメチルアステミゾールは、細胞プロセスに対する影響、特に心臓電気生理学において重要なhERGカリウムチャネルを阻害する役割について研究されています.

科学的研究の応用

Cardiac Ion Channel Interaction

Desmethylastemizole has been studied for its effects on cardiac ion channels, particularly the delayed rectifier potassium (K+) channels. Research indicates that this compound blocks the rapidly activating component of the delayed rectifier current (iKr), which is crucial for cardiac repolarization. This interaction is significant because it can lead to prolonged QT intervals and potentially fatal arrhythmias such as torsade de pointes.

- Study Findings : A study using isolated rabbit ventricular myocytes demonstrated that this compound significantly suppressed iKr amplitude by approximately 65% and induced action potential prolongation and early afterdepolarizations at therapeutic concentrations . The proarrhythmic effects observed with astemizole are likely attributed to this compound rather than the parent compound itself .

Pharmacovigilance and Cardiotoxicity

This compound's cardiotoxic potential has raised concerns in pharmacovigilance studies. It exhibits a long half-life compared to astemizole, contributing to its sustained effects on cardiac function. Preclinical data suggest that this compound is as cardiotoxic as astemizole, necessitating careful monitoring when used in clinical settings .

- Clinical Implications : The prolonged elimination time of this compound can lead to accumulation in patients with impaired metabolism, increasing the risk of adverse cardiac events. This highlights the importance of pharmacovigilance in monitoring patients who may be exposed to this metabolite.

Anticancer Properties

Recent studies have explored the repurposing of astemizole and its metabolite this compound as potential anticancer agents. Astemizole has been identified as an inhibitor of cholesterol trafficking in endothelial cells, which is critical for angiogenesis—the formation of new blood vessels from existing ones.

- Mechanism of Action : this compound may inhibit angiogenesis by disrupting cholesterol transport via Niemann-Pick C1 (NPC1), a lysosomal protein involved in cholesterol homeostasis. This disruption leads to reduced membrane cholesterol levels and subsequent inhibition of mTOR signaling pathways that regulate cell growth and proliferation .

- Research Findings : In vitro studies have shown that astemizole can inhibit endothelial cell proliferation, migration, and tube formation in a cholesterol-dependent manner. Furthermore, it has demonstrated efficacy in inhibiting angiogenesis in zebrafish models .

Summary Table of Key Findings

作用機序

デスメチルアステミゾールは、hERGカリウムチャネルを含む特定の分子標的に結合することによって効果を発揮します。 この結合は、チャネルの活性を阻害し、細胞のイオン流と電気的活動の変化につながります 。この化合物の作用機序には、チャネルの結合部位との相互作用が含まれており、その機能の抑制につながります。 この機序は、特に心臓不整脈やその他の疾患の治療における潜在的な治療的用途にとって重要です .

類似の化合物との比較

デスメチルアステミゾールは、アステミゾールやノラステミゾールなどの他のベンゾイミダゾール誘導体と類似しています。 それは、hERGカリウムチャネルを阻害する際の特定の結合親和性と効力で独特です 。他の類似の化合物には以下が含まれます。

アステミゾール: デスメチルアステミゾールが誘導される親化合物。

ノラステミゾール: 異なる生物学的活性を持つアステミゾールの別の代謝物。

テルフェナジン: 同様の特性を持つ関連する抗ヒスタミン薬ですが、代謝経路が異なります.

デスメチルアステミゾールのユニークな特性により、科学研究と潜在的な治療的用途のための貴重な化合物となっています。

類似化合物との比較

Desmethylastemizole is similar to other benzimidazole derivatives, such as astemizole and norastemizole. it is unique due to its specific binding affinity and potency in inhibiting the hERG potassium channel . Other similar compounds include:

Astemizole: The parent compound from which this compound is derived.

Norastemizole: Another metabolite of astemizole with different biological activities.

Terfenadine: A related antihistamine with similar properties but different metabolic pathways.

This compound’s unique properties make it a valuable compound for scientific research and potential therapeutic applications.

生物活性

Desmethylastemizole (DM-AST) is a significant metabolite of astemizole, an antihistamine previously used for allergic conditions. Recent research has highlighted its biological activities, particularly its antimalarial properties and effects on cardiac ion channels. This article delves into the biological activities of this compound, supported by data tables, research findings, and case studies.

Antimalarial Activity

Overview : this compound has been identified as a potent antimalarial agent. In vitro studies have demonstrated its efficacy against Plasmodium falciparum, the parasite responsible for malaria.

Key Findings :

- IC50 Values : this compound exhibits an IC50 of approximately 100 nM against P. falciparum, making it 2 to 12 times more potent than astemizole itself .

- Mechanism of Action : The compound accumulates in the food vacuole of the parasite, inhibiting heme crystallization, a critical process for parasite survival. This mechanism is similar to that of chloroquine and other quinoline-based antimalarials .

Case Study :

- In vivo mouse models showed significant reductions in parasitemia when treated with this compound. Mice infected with chloroquine-sensitive P. vinckei exhibited lower parasitemia levels when treated with this compound compared to untreated controls .

Cardiac Ion Channel Interactions

This compound's interaction with cardiac ion channels has raised concerns due to its potential to induce arrhythmias.

Key Findings :

- HERG Channel Blockade : Both this compound and astemizole are potent blockers of the HERG potassium channels, which are crucial for cardiac repolarization. The half-maximal block for this compound is around 1.0 nM, indicating a strong potential for inducing long QT syndrome .

- QT Prolongation : Clinical observations have linked this compound to QT interval prolongation and torsade de pointes, even at therapeutic serum concentrations .

| Compound | IC50 (nM) | Effect on HERG Channels | Elimination Half-Life (days) |

|---|---|---|---|

| This compound | 100 | Potent blocker | 9 - 13 |

| Astemizole | 90 | Potent blocker | 1.1 |

| Norastemizole | 27.7 | Weaker blocker | Not specified |

Pharmacokinetics

This compound has a prolonged elimination half-life ranging from 9 to 13 days, which can lead to accumulation in patients taking astemizole . This pharmacokinetic profile necessitates careful monitoring in clinical settings due to the risk of cardiotoxicity.

Clinical Implications

The biological activity of this compound raises important clinical considerations:

- Antimalarial Therapy : Its effectiveness against malaria suggests potential for use in treating resistant strains, especially in regions where traditional therapies fail.

- Cardiac Monitoring : Given its effects on cardiac ion channels, patients receiving treatments involving this compound should be monitored for signs of QT prolongation and arrhythmias.

特性

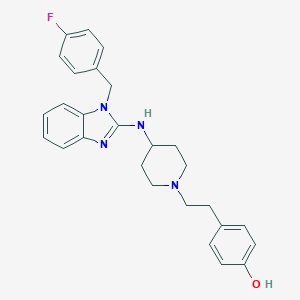

IUPAC Name |

4-[2-[4-[[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]amino]piperidin-1-yl]ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29FN4O/c28-22-9-5-21(6-10-22)19-32-26-4-2-1-3-25(26)30-27(32)29-23-14-17-31(18-15-23)16-13-20-7-11-24(33)12-8-20/h1-12,23,33H,13-19H2,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGYWHSFHIMTPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)CCC5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10224058 | |

| Record name | Desmethylastemizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10224058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73736-50-2 | |

| Record name | Desmethylastemizole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73736-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmethylastemizole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073736502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethylastemizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10224058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHYLASTEMIZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L460QHM1YN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。